molecular formula C18H19NO3S B14996009 5,7-dimethoxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

5,7-dimethoxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14996009
M. Wt: 329.4 g/mol
InChI Key: MBLOVZMXXIEJOP-UHFFFAOYSA-N
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Description

5,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of a catalyst such as POCl3 or diphenyl ether . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

5,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of functional groups and its tetrahydroquinoline core

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

5,7-dimethoxy-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H19NO3S/c1-21-12-8-15-18(16(9-12)22-2)14(10-17(20)19-15)11-4-6-13(23-3)7-5-11/h4-9,14H,10H2,1-3H3,(H,19,20)

InChI Key

MBLOVZMXXIEJOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)SC)C(=C1)OC

Origin of Product

United States

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